molecular formula C2H4N2S2 B7766833 CID 6596

CID 6596

Cat. No. B7766833
M. Wt: 120.20 g/mol
InChI Key: OAEGRYMCJYIXQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 6596 is a useful research compound. Its molecular formula is C2H4N2S2 and its molecular weight is 120.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Reversible and Spatiotemporal Control of Protein Function : CID is a valuable tool for studying biological processes, offering control over protein function with precision and spatiotemporal resolution. This is primarily used in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Gene Regulation and Editing : Engineered PROTAC-CID systems demonstrate the development of platforms for inducible gene regulation and gene editing. These systems enable fine-tuning gene expression at gradient levels and multiplex biological signals with different logic gating operations, enhancing gene therapy applications (Ma et al., 2023).

  • Photocaged-Photocleavable Chemical Dimerizer : A novel chemical inducer of protein dimerization that can be activated and deactivated using light, providing a tool for controlling peroxisome transport and mitotic checkpoint signaling in living cells (Aonbangkhen et al., 2018).

  • Resolving Problems in Cell Biology : CID techniques resolve numerous problems in cell biology, especially in understanding lipid second messengers and small GTPases. It helps explain the signaling paradox in cellular responses (DeRose, Miyamoto, & Inoue, 2013).

  • Applications in Crop Science : CID, specifically carbon isotope discrimination, is used as a criterion for improving water use efficiency and productivity of barley. This has potential in breeding programs for enhanced crop performance (Anyia et al., 2007).

  • FKBP12 Ligands for Protein Dimerization : Small-molecule CIDs control the dimerization of engineered FKBP12-containing fusion proteins, with implications in biological research and potential medical applications (Keenan et al., 1998).

  • Safety in Stem Cell Therapy : The iC9/CID safeguard system in iPSC-derived therapies shows promise in addressing tumorigenic risks, ensuring the safety of stem cell-based treatments (Ando et al., 2015).

  • Chemically Inducible Heterotrimerization System : Development of CIT expands the chemogenetics toolbox, allowing manipulation of proteins in live cells for cell biology research and synthetic biology applications (Wu et al., 2020).

  • Quantification of CID Interactions : A single-molecule detector quantifies key interactions in CID and the mechanical stability of ternary complexes, with implications in mechanotransduction studies (Wang et al., 2019).

  • Library of CID Accurate Mass Spectra : A library of CID accurate mass spectra of toxic compounds aids systematic toxicological analysis by LC–QTOF-MS, demonstrating the method's efficiency (Broecker et al., 2011).

properties

IUPAC Name

ethanediimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N2S2/c3-1(5)2(4)6/h(H2,3,5)(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEGRYMCJYIXQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(C(=N)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N)(C(=N)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.